4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid
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Overview
Description
4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID is a complex organic compound that features a phenothiazine moiety linked to a benzoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID typically involves the following steps:
Formation of Phenothiazine Derivative: The phenothiazine core can be synthesized through the condensation of diphenylamine with sulfur and iodine.
Coupling with Benzoic Acid Derivative: The final step involves coupling the phenothiazine derivative with a benzoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic Acid: Shares the benzoic acid core but lacks the phenothiazine moiety.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but have different substituents.
Uniqueness
4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOIC ACID is unique due to the combination of the phenothiazine and benzoic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(phenothiazine-10-carbonylamino)benzoic acid |
InChI |
InChI=1S/C22H18N2O5S/c1-28-17-11-13(21(25)26)14(12-18(17)29-2)23-22(27)24-15-7-3-5-9-19(15)30-20-10-6-4-8-16(20)24/h3-12H,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
YPZQTVOIPBPDHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Origin of Product |
United States |
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